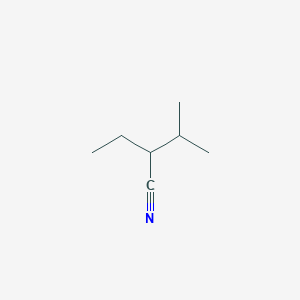

2-Ethyl-3-methylbutanenitrile

Description

Significance in Contemporary Organic Synthesis and Chemical Science

Branched nitriles, such as 2-Ethyl-3-methylbutanenitrile (B6149000), are valuable intermediates in organic synthesis. Their importance lies in the versatility of the nitrile (-C≡N) functional group, which can be transformed into a variety of other functionalities. This makes them crucial building blocks for the construction of more complex molecular targets, including pharmaceuticals and agrochemicals. nih.govwikipedia.org

The primary synthetic utility of this compound is its role as a precursor to other classes of compounds. The two most significant transformations are:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-ethyl-3-methylbutanoic acid. numberanalytics.com This conversion is a standard method for the synthesis of carboxylic acids, which are themselves pivotal starting materials for producing esters, amides, and other derivatives.

Reduction: The nitrile group can be reduced to a primary amine (2-ethyl-3-methylbutan-1-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov Primary amines are fundamental components in a vast range of biologically active molecules and polymers.

The unique branched structure of this compound imparts specific chemical properties that distinguish it from its linear isomers, influencing its reactivity and the stereochemical outcome of its reactions. nih.govwikipedia.org

Historical Context of Branched Nitrile Chemistry Research

The study of nitrile chemistry has a rich history, with early research laying the groundwork for the synthesis of complex structures, including branched systems. A cornerstone in this area is the Thorpe reaction, first reported by Jocelyn Field Thorpe in 1904. wikipedia.orglscollege.ac.in This reaction involves the base-catalyzed self-condensation of aliphatic nitriles, leading to the formation of enamines. wikipedia.orglscollege.ac.in

Subsequently, the intramolecular version of this reaction, known as the Thorpe-Ziegler reaction, was developed by Karl Ziegler. This modification uses a dinitrile to form a cyclic ketone after acidic hydrolysis, providing a powerful method for ring formation. wikipedia.orgbuchler-gmbh.com These early discoveries were fundamental in demonstrating how the α-carbon of a nitrile could be functionalized, paving the way for the synthesis of α-alkylated and branched nitrile compounds. While the industrial production of some nitriles, like nitrile rubber, began in the 1930s, the targeted laboratory synthesis of specifically branched nitriles evolved from these foundational C-C bond-forming reactions. wikipedia.org The development of methods for the α-alkylation of nitriles continues to be an active area of research, with modern techniques focusing on more efficient and environmentally benign catalysts. rsc.orgliverpool.ac.uk

Structural Features and their Influence on Molecular Reactivity Research

The reactivity of this compound is a direct consequence of its distinct structural features. The molecule's architecture is defined by a four-carbon butane (B89635) chain with a nitrile group at C1, an ethyl group at C2, and a methyl group at C3.

Key Structural Characteristics:

Polar Nitrile Group: The carbon-nitrogen triple bond (-C≡N) is the molecule's primary functional group. The high electronegativity of nitrogen creates a significant dipole moment, making the molecule polar. This polarity governs its solubility and its interactions with other polar reagents and solvents.

Chirality: The compound possesses two stereogenic centers at the C2 and C3 positions. This means that this compound can exist as a mixture of four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry can have a profound impact on its biological activity and its behavior in stereoselective reactions, a critical consideration in modern asymmetric synthesis.

These structural elements collectively dictate the molecule's chemical behavior, from its physical properties to its utility as a synthetic intermediate.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.19 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC(C#N)C(C)C |

| InChI Key | QWQABVCWMQBZMY-UHFFFAOYSA-N |

Data sourced from PubChem CID 20435656. lscollege.ac.inacs.org

Table 2: Key Synthetic Transformations of this compound

| Reaction | Reagents | Product Class | Specific Product Name |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid | 2-Ethyl-3-methylbutanoic acid numberanalytics.com |

| Reduction | 1. LiAlH₄ 2. H₂O or H₂/Catalyst | Primary Amine | 2-Ethyl-3-methylbutan-1-amine nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

2-ethyl-3-methylbutanenitrile |

InChI |

InChI=1S/C7H13N/c1-4-7(5-8)6(2)3/h6-7H,4H2,1-3H3 |

InChI Key |

QWQABVCWMQBZMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Ethyl 3 Methylbutanenitrile

Classical and Conventional Synthetic Routes

Traditional methods for nitrile synthesis rely on well-established, robust reactions that are fundamental to organic chemistry. These routes typically involve nucleophilic substitution or the conversion of other nitrogen-containing functional groups.

Nucleophilic Substitution Approaches for Nitrile Formation

One of the most direct and conventional methods for synthesizing nitriles is through the nucleophilic substitution reaction (Sₙ2) between an alkyl halide and an alkali metal cyanide. bhattercollege.ac.in In the context of 2-Ethyl-3-methylbutanenitrile (B6149000), this involves the reaction of a 3-halo-2-methylpentane with a cyanide source.

The reaction proceeds via a bimolecular mechanism where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen, displacing the halide ion in a single, concerted step. bhattercollege.ac.in To favor the Sₙ2 pathway and minimize the competing elimination (E2) reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often employed.

Key Reaction Parameters:

Substrate: 2-Chloro-3-methylpentane or 2-Bromo-3-methylpentane. The reactivity order for the leaving group is I > Br > Cl. vanderbilt.edu

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN). The use of crown ethers can enhance the nucleophilicity of the cyanide ion. vanderbilt.edu

Solvent: Polar aprotic solvents such as DMSO, dimethylformamide (DMF), or acetone. vanderbilt.edu

| Starting Material | Reagent | Solvent | Product |

| 2-Bromo-3-methylpentane | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | This compound |

| 2-Chloro-3-methylpentane | Potassium Cyanide (KCN) | Dimethylformamide (DMF) | This compound |

This interactive table summarizes the nucleophilic substitution approach.

Functional Group Interconversions from Precursors

Functional group interconversion provides alternative pathways to nitriles from other organic compounds, notably amides and aldehydes. vanderbilt.eduimperial.ac.uk These methods are particularly useful when the corresponding amide or aldehyde precursor is more readily available than the alkyl halide.

From Amides: The dehydration of a primary amide is a classic method for nitrile synthesis. For the target molecule, this would involve the dehydration of 2-ethyl-3-methylbutanamide. This transformation is achieved using strong dehydrating agents that remove the elements of water from the amide functional group.

Common dehydrating agents for this purpose include:

Phosphorus pentoxide (P₂O₅)

Thionyl chloride (SOCl₂)

Phosphorus oxychloride (POCl₃) in pyridine (B92270) vanderbilt.edu

Tosyl chloride (TsCl) in pyridine vanderbilt.edu

From Aldehydes: Aldehydes can be converted to nitriles in a two-step, one-pot process. First, the aldehyde, 2-ethyl-3-methylbutanal, reacts with hydroxylamine (B1172632) hydrochloride to form an intermediate aldoxime. Subsequent dehydration of this aldoxime yields the desired nitrile. scispace.com Various reagents can effect this dehydration, making it one of the most efficient routes from carbonyl compounds. scispace.com

| Precursor | Reagent(s) | Transformation |

| 2-Ethyl-3-methylbutanamide | Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂) | Dehydration |

| 2-Ethyl-3-methylbutanal | 1. Hydroxylamine hydrochloride (NH₂OH·HCl) 2. Dehydrating agent | Oxime formation followed by dehydration |

This interactive table outlines functional group interconversion routes.

Reaction of Alcohols with Cyanide Sources

Alcohols are common and often inexpensive starting materials. The synthesis of this compound from its corresponding alcohol, 2-ethyl-3-methylbutan-1-ol, typically involves a two-step process. The hydroxyl group (-OH) is a poor leaving group and must first be converted into a better one. vanderbilt.edu

This is commonly achieved by:

Conversion to an Alkyl Halide: The alcohol is treated with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding alkyl chloride.

Conversion to a Sulfonate Ester: The alcohol reacts with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine to form a tosylate. Tosylates are excellent leaving groups. vanderbilt.edu

Once the activated alcohol intermediate is formed, it is treated with a cyanide salt (e.g., NaCN) in a nucleophilic substitution reaction, as described in section 2.1.1, to yield the nitrile. vanderbilt.edu Direct cyanation of alcohols is less common in classical synthesis but has been an area of development in modern methods. organic-chemistry.org

Modern and Advanced Synthetic Transformations

Contemporary organic synthesis has focused on developing more efficient, selective, and sustainable methods. For branched nitriles like this compound, this includes catalytic and stereoselective approaches.

Catalytic and Stereoselective Synthesis Research of Branched Nitriles

Modern synthetic efforts have been directed towards transition metal-catalyzed reactions that can form branched nitriles with high selectivity and under mild conditions. These methods provide powerful alternatives to traditional stoichiometric reactions.

Hydrocyanation of Alkenes and Alkynes: The transition metal-catalyzed addition of hydrogen cyanide (HCN) across a double or triple bond is a highly atom-economical method for synthesizing nitriles. researchgate.net Nickel-catalyzed hydrocyanation has been a significant area of research. acs.org For instance, by selecting appropriate ligands, nickel catalysts can direct the hydrocyanation of alkynes to yield either linear or branched vinyl nitriles with high regioselectivity. acs.org Subsequent reduction of the vinyl group would lead to the saturated nitrile.

Oxidative Cyanation of Alkenes: Recent research has demonstrated the copper-catalyzed branch-selective oxidative cyanation of alkenes. sciengine.com This method allows for the direct synthesis of branched vinyl nitriles from readily available alkenes under mild conditions, using an inexpensive Cu₂O catalyst. sciengine.com This strategy could potentially be applied to a precursor like 3-methylpent-1-ene to introduce the cyano group at the desired branched position.

Stereoselective Synthesis: For chiral molecules, the development of asymmetric catalytic systems is crucial. Research into the merger of photoredox and copper catalysis has enabled the synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids. organic-chemistry.org Such methods are vital for producing specific enantiomers of complex nitriles for applications in pharmaceuticals and agrochemicals. For example, optically pure (S)-2-methylbutanenitrile has been used in cocyclotrimerization reactions. thieme-connect.de

| Modern Method | Catalyst/System | Precursor Type | Key Advantage |

| Regiodivergent Hydrocyanation | Nickel-Ligand System | Alkynes | Control over linear vs. branched products. acs.org |

| Oxidative Cyanation | Copper (Cu₂O) | Alkenes | Branch-selective, mild conditions. sciengine.com |

| Asymmetric Decarboxylative Cyanation | Photoredox/Copper Catalysis | Carboxylic Acids | Access to enantiomerically enriched nitriles. organic-chemistry.org |

This interactive table highlights modern catalytic approaches to branched nitriles.

Green Chemistry Principles and Sustainable Approaches in Nitrile Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In nitrile synthesis, this translates to avoiding highly toxic reagents, minimizing waste, and improving energy efficiency.

Alternative Cyanide Sources: Traditional cyanide sources like NaCN and KCN are highly toxic. Research has focused on using safer, more stable alternatives. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and environmentally benign cyanide source that has been successfully used in the synthesis of nitriles. researchgate.net

Catalytic vs. Stoichiometric Reagents: Many modern methods, such as the copper-catalyzed conversion of benzyl (B1604629) alcohols to aromatic nitriles, focus on replacing stoichiometric amounts of reagents with catalytic systems. researchgate.net This reduces waste and often allows for milder reaction conditions. Similarly, the development of solid acid nanocatalysts for the direct conversion of aldehydes to nitriles offers an eco-friendly and recyclable catalyst system. scispace.com

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure, such as the synthesis of primary amines from nitriles via Grignard addition and subsequent reduction, minimizes the need for purification of intermediates, thereby saving solvents and reducing waste. olemiss.eduolemiss.edu These principles are directly applicable to the synthesis and subsequent reactions of this compound.

Industrial Synthesis Considerations and Process Optimization Research

Continuous Flow Methodologies for Nitrile Production

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of many chemicals, including nitriles. rhhz.netrsc.org This methodology offers significant advantages in terms of safety, process control, and scalability. rhhz.net The use of highly toxic reagents like hydrogen cyanide in industrial processes necessitates stringent safety protocols, and continuous flow systems can mitigate some of these risks by minimizing the volume of hazardous material present at any given time. wikipedia.org

Several approaches to nitrile synthesis have been successfully adapted to continuous flow conditions:

Hydrocyanation of Alkenes: The industrial production of adiponitrile (B1665535) via the hydrocyanation of butadiene is a large-scale example of this technology. tue.nl A similar setup could be envisioned for this compound, where the alkene and a cyanide source are continuously fed into a reactor containing a catalyst.

Schmidt Reaction of Aldehydes: A continuous-flow synthesis of various nitriles from aldehydes via the Schmidt reaction has been developed. rhhz.net This method uses an azide (B81097) source and an acid to convert the aldehyde to the corresponding nitrile. The process is characterized by rapid reaction times and high yields, making it attractive for industrial application. rhhz.net

Dehydration of Amides: The conversion of primary amides to nitriles through dehydration is another route amenable to continuous flow. researchgate.net Recent research has demonstrated the use of heterogeneous catalysts like cerium oxide in packed-bed reactors to facilitate this transformation in a continuous manner. researchgate.net

Cyanide-Free Synthesis: To address the hazards associated with cyanide use, cyanide-free methods are of great interest. One such method is the van Leusen reaction, which utilizes p-tosylmethyl isocyanide (TosMIC) as a cyanide-free source. This reaction has been successfully implemented in a continuous flow process for the synthesis of aryl nitriles from ketones. rsc.org

The table below summarizes various continuous flow methodologies applicable to nitrile synthesis.

| Method | Starting Material | Reagents | Key Advantages |

| Hydrocyanation | Alkene | HCN, Catalyst | Atom-economical, established industrial process. wikipedia.org |

| Schmidt Reaction | Aldehyde | Azide, Acid | Rapid reaction, high yields, improved safety in flow. rhhz.net |

| Amide Dehydration | Primary Amide | Dehydrating agent/Catalyst | Avoids highly toxic cyanides. researchgate.net |

| van Leusen Reaction | Ketone | TosMIC, Base | Cyanide-free, mild conditions. rsc.org |

Catalyst Development and Reaction Parameter Optimization for Industrial Scale

The choice of catalyst is critical for the efficiency and selectivity of an industrial nitrile synthesis process. For the hydrocyanation of alkenes, nickel complexes with phosphite (B83602) ligands are the most common catalysts used in industry. wikipedia.org The structure of the phosphite ligand can be tuned to control the regioselectivity of the reaction, which would be crucial in the synthesis of a branched nitrile like this compound to favor the desired isomer. Lewis acids can also be added as co-catalysts to accelerate the reaction rate. wikipedia.org

Process optimization for the industrial-scale synthesis of this compound would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and waste generation. This is typically achieved in a continuous flow setup by varying the following parameters:

Temperature: The reaction temperature affects the rate of reaction and the stability of the catalyst.

Pressure: In gas-phase or high-temperature liquid-phase reactions, pressure is a key parameter for controlling reaction rates and maintaining the desired phase.

Residence Time: In a continuous flow reactor, the residence time (the average time a reactant molecule spends in the reactor) is a critical parameter that can be precisely controlled to optimize conversion and selectivity.

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the reaction rate and selectivity.

The table below illustrates hypothetical optimized parameters for the synthesis of a branched aliphatic nitrile based on known industrial processes.

| Parameter | Optimized Value | Rationale |

| Catalyst | Nickel-phosphite complex | High activity and selectivity for alkene hydrocyanation. wikipedia.org |

| Co-catalyst | Lewis Acid (e.g., B(C₆H₅)₃) | Increases the rate of reductive elimination. wikipedia.org |

| Temperature | 50-150 °C | Balances reaction rate and catalyst stability. |

| Pressure | 1-10 bar | Sufficient to maintain liquid phase and dissolve gaseous reactants. |

| Residence Time | 5-30 minutes | Optimized in a continuous reactor for maximum conversion. rhhz.net |

| Solvent | Toluene or similar inert solvent | Good solubility for reactants and catalyst. |

Further research into the development of more active, selective, and stable catalysts, particularly those based on earth-abundant and less toxic metals, is an ongoing effort in the field of industrial nitrile production. Additionally, the integration of real-time monitoring and automated control systems in continuous flow manufacturing allows for precise control over reaction parameters, leading to improved consistency and efficiency in the production of specialty chemicals like this compound.

Chemical Reactivity and Mechanistic Studies of 2 Ethyl 3 Methylbutanenitrile

Fundamental Reaction Pathways of the Nitrile Moiety

The carbon-nitrogen triple bond in 2-ethyl-3-methylbutanenitrile (B6149000) is polar, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. libretexts.org This polarity is the basis for most of its characteristic reactions.

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. simply.science The reaction mechanism and products depend on the strength of the nucleophile and the reaction conditions. For weak nucleophiles like water, the nitrile typically requires acid catalysis to protonate the nitrogen, thereby increasing the electrophilicity of the carbon. libretexts.orglumenlearning.com Strong nucleophiles, such as organometallic reagents, can add directly to the carbon-nitrogen triple bond. libretexts.org

One significant nucleophilic addition reaction is the addition of Grignard reagents. This reaction converts the nitrile into an intermediate imine salt which, upon aqueous work-up, hydrolyzes to form a ketone. libretexts.orgorganic-chemistry.org For instance, the reaction of this compound with a Grignard reagent (R-MgX) would yield a ketone after hydrolysis, a process useful for creating unsymmetrical ketones. organic-chemistry.org The intermediate imine anion is generally stable enough to prevent a second addition of the Grignard reagent. libretexts.org

| Reaction Type | Reagent | Intermediate | Final Product |

| Grignard Reaction | R-MgX, then H₃O⁺ | Imine Salt | Ketone |

This table summarizes the general outcome of a Grignard reaction with a nitrile.

Hydrolysis Mechanisms to Carboxylic Acids and Amides

The hydrolysis of this compound to its corresponding carboxylic acid, 2-ethyl-3-methylbutanoic acid, is a key transformation that can be catalyzed by either acid or base. libretexts.org The reaction proceeds through a 2-ethyl-3-methylbutanamide intermediate, though this amide is often not isolated under the harsh conditions typically required for complete hydrolysis. libretexts.orgchemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with dilute HCl or H₂SO₄), the nitrile nitrogen is first protonated. chemguide.co.ukpressbooks.pub This activation step enhances the electrophilicity of the nitrile carbon, allowing for nucleophilic attack by a water molecule. pressbooks.pubjove.com A series of proton transfers and tautomerization steps leads to the formation of the protonated amide intermediate. libretexts.orgchemistrysteps.com Continued heating in the aqueous acid then hydrolyzes the amide to yield 2-ethyl-3-methylbutanoic acid and an ammonium (B1175870) salt. chemguide.co.ukjove.comchemistrysteps.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like aqueous sodium hydroxide (B78521) (NaOH) under reflux, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon. libretexts.orgnumberanalytics.com The resulting imidate anion is protonated by water. chemistrysteps.com Tautomerization then yields the 2-ethyl-3-methylbutanamide intermediate. libretexts.orgchemistrysteps.com Under basic conditions, this amide is further hydrolyzed to produce the carboxylate salt (sodium 2-ethyl-3-methylbutanoate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified with a strong acid. chemguide.co.ukdocbrown.info

Stopping the hydrolysis at the amide stage can be challenging because nitriles are generally more resistant to hydrolysis than amides. chemistrysteps.com However, some research suggests that using milder conditions might allow for the isolation of the amide. chemistrysteps.com

| Condition | Catalyst | Intermediate | Final Product |

| Acidic | Dilute H₂SO₄ or HCl (reflux) | 2-Ethyl-3-methylbutanamide | 2-Ethyl-3-methylbutanoic acid & Ammonium salt |

| Basic | Aqueous NaOH (reflux) | 2-Ethyl-3-methylbutanamide | Sodium 2-ethyl-3-methylbutanoate & Ammonia |

This table outlines the conditions and products for the hydrolysis of this compound.

Reduction Chemistry to Primary Amines and other Nitrogenous Compounds

The nitrile group of this compound can be reduced to a primary amine, 2-ethyl-3-methylbutan-1-amine. This conversion is a valuable synthetic route to primary amines and can be accomplished using several reducing agents. wikipedia.orglibretexts.org

Reduction with Lithium Aluminum Hydride (LiAlH₄): A powerful and common method for nitrile reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether, followed by an aqueous workup. libretexts.orglibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. libretexts.orglibretexts.org The first hydride addition forms an imine anion intermediate, which is stabilized as an aluminum complex. libretexts.orglibretexts.org This complex undergoes a second hydride addition to form a dianion intermediate. libretexts.orglibretexts.org Subsequent protonation with water during the workup step yields the final primary amine, 2-ethyl-3-methylbutan-1-amine. pressbooks.publibretexts.org

Catalytic Hydrogenation: An alternative reduction method is catalytic hydrogenation. wikipedia.orglibretexts.org This process involves reacting this compound with hydrogen gas (H₂) at elevated temperature and pressure in the presence of a metal catalyst. libretexts.org Commonly used catalysts include Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org While effective, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the primary amine product with the intermediate imine. wikipedia.orgacsgcipr.org

| Method | Reagents | Product |

| Hydride Reduction | 1. LiAlH₄ in ether; 2. H₂O | 2-Ethyl-3-methylbutan-1-amine |

| Catalytic Hydrogenation | H₂, Ni/Pd/Pt catalyst, heat, pressure | 2-Ethyl-3-methylbutan-1-amine |

This table summarizes common methods for the reduction of this compound.

Oxidation Reactions of this compound

While the reduction and hydrolysis of the nitrile group are more common, the alkyl portion of this compound can undergo oxidation, though specific studies on this compound are limited. Generally, branched alkyl nitriles can be oxidized under strong conditions. For instance, oxidation involving radical mechanisms can be initiated at the α-carbon. The functionalization of C(sp³)–H bonds adjacent to the nitrile group can be achieved using systems like Ag₂CO₃ with iron Lewis acids, which proceed via a radical-mediated process. researchgate.net Such reactions could lead to the formation of more complex functionalized nitriles.

Derivatization and Functional Group Interconversions at the Alpha-Carbon

The hydrogen atom at the alpha-carbon (the carbon adjacent to the nitrile group) of this compound is acidic and can be removed by a strong, non-nucleophilic base. This acidity allows for various derivatization reactions.

A key synthetic route to this compound itself involves the α-alkylation of a simpler nitrile. Specifically, 3-methylbutanenitrile can be deprotonated at its α-carbon using a strong base like lithium diisopropylamide (LDA) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The resulting carbanion (a nitrile-stabilized anion) then acts as a nucleophile, reacting with an ethyl halide (like iodoethane) in an Sₙ2 reaction to form this compound.

| Starting Material | Reagents | Product |

| 3-Methylbutanenitrile | 1. LDA/THF; 2. Iodoethane | This compound |

This table presents the synthesis of this compound via α-alkylation.

Stereochemical Aspects of Reactions Involving this compound

The structure of this compound features two chiral centers: the alpha-carbon (C2) and the adjacent carbon of the isopropyl group (C3). This gives rise to the possibility of four stereoisomers (two pairs of enantiomers).

The stereochemistry of reactions involving this nitrile can be controlled or influenced by the reaction pathway. For example, a stereospecific synthesis has been described where (R)-2-ethyl-2-methyloxirane is treated with sodium cyanide (NaCN). The cyanide nucleophile attacks the less sterically hindered carbon of the epoxide ring, resulting in the formation of (2R,3S)-2-ethyl-3-methylbutanenitrile. Subsequent hydrolysis of this specific stereoisomer would yield (2R,3S)-2-ethyl-3-methylbutanoic acid.

Furthermore, enzymatic hydrolysis of nitriles can be highly stereoselective. chimia.ch While a nitrile hydratase might hydrolyze both enantiomers of a racemic nitrile to a racemic amide, a subsequent hydrolysis step by an amidase can show high enantioselectivity, favoring one enantiomer and allowing for a kinetic resolution to obtain enantiomerically enriched carboxylic acids and amides. chimia.ch

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Due to a lack of specific kinetic and thermodynamic studies on this compound, this section will explore the expected reactivity based on data from structurally similar branched aliphatic nitriles. The primary transformations of nitriles, such as this compound, are hydrolysis to carboxylic acids and reduction to primary amines. The kinetics and thermodynamics of these reactions are influenced by factors such as the reaction conditions (acidic, basic, or catalytic) and the steric hindrance around the nitrile group.

Hydrolysis of this compound

The hydrolysis of nitriles to carboxylic acids is a common and well-studied transformation that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.comlumenlearning.comlibretexts.org The reaction typically proceeds via an amide intermediate. chemistrysteps.comorganicchemistrytutor.com

Under acidic conditions , the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom of the nitrile group, facilitating the nucleophilic attack by a weak nucleophile like water. lumenlearning.compearson.com This is followed by a series of proton transfers and tautomerization to form the amide, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

In basic hydrolysis , a strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon of the nitrile group. libretexts.orgorganicchemistrytutor.com This is generally considered to require harsher conditions than acid-catalyzed hydrolysis. organicchemistrytutor.com The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide. chemistrysteps.com Depending on the reaction conditions, the amide can be isolated, or the reaction can proceed to the carboxylate salt, which upon acidification yields the carboxylic acid. organicchemistrytutor.comsavemyexams.com

Kinetic Data for the Hydrolysis of a Structurally Similar Nitrile

While specific kinetic data for this compound is unavailable, studies on similar branched nitriles, such as 2-methylpropanenitrile, provide valuable insights. The hydration of 2-methylpropanenitrile catalyzed by an osmium polyhydride complex has been studied, demonstrating pseudo-first-order kinetics. acs.org The following table summarizes the observed rate constants at different temperatures.

| Temperature (K) | [Catalyst] (M) | [H2O] (M) | kobs x 105 (s-1) |

|---|---|---|---|

| 373 | 2.4 x 10-2 | 12.2 | 3.8 |

| 363 | 2.4 x 10-2 | 12.2 | 2.1 |

| 353 | 2.4 x 10-2 | 12.2 | 1.1 |

| 348 | 2.4 x 10-2 | 12.2 | 0.8 |

Thermodynamic Considerations for Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids and ammonia is generally a thermodynamically favorable process. A study on the thermodynamics of hydrolysis for several nitriles, including benzonitrile (B105546) and benzyl (B1604629) cyanide, showed that the reactions proceed to completion, indicating large negative Gibbs free energy changes. researchgate.net Calorimetric measurements have determined the standard molar enthalpies of reaction for these processes. researchgate.netiaea.org While specific values for this compound are not available, the data for similar compounds suggest that its hydrolysis would also be exothermic.

| Nitrile | Reaction | ΔrHm° (kJ·mol-1) |

|---|---|---|

| Benzonitrile | Benzonitrile(aq) + 2H2O(l) → Benzoic acid(aq) + Ammonia(aq) | -22.6 ± 1.0 |

| Benzylcyanide | Benzylcyanide(aq) + 2H2O(l) → Benzeneacetic acid(aq) + Ammonia(aq) | -31.5 ± 0.6 |

| 3-Phenylpropionitrile | 3-Phenylpropionitrile(aq) + 2H2O(l) → 3-Phenylpropanoic acid(aq) + Ammonia(aq) | -30.8 ± 0.4 |

Reduction of this compound

The reduction of nitriles to primary amines is another fundamental transformation. organic-chemistry.org This can be achieved using various reducing agents, with catalytic hydrogenation being a common industrial method. sintef.noresearchgate.netbme.hu

Catalytic Hydrogenation

The catalytic hydrogenation of nitriles is typically carried out using transition metal catalysts such as palladium, platinum, or nickel. researchgate.netbme.hu The reaction generally leads to a mixture of primary, secondary, and tertiary amines, and controlling the selectivity towards the primary amine is a key challenge. researchgate.netbme.hu The reaction conditions, including temperature, pressure, solvent, and the nature of the catalyst, significantly influence the reaction rate and selectivity. sintef.noresearchgate.net

Kinetic Studies of a Structurally Similar Nitrile Hydrogenation

A study on the liquid-phase hydrogenation of isobutyronitrile (B166230) (a branched nitrile) over palladium on alumina (B75360) (Pd/Al2O3) catalysts investigated the effect of palladium particle size on the reaction kinetics. researchgate.net The study found that the specific activity of the catalyst decreased with increasing palladium particle size. researchgate.net The reaction yielded a mixture of diisobutylamine (B89472) and triisobutylamine. researchgate.net

Thermodynamic Aspects of Nitrile Reduction

The reduction of nitriles to amines is a thermodynamically favorable process. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond and is exothermic. Specific thermodynamic data for this compound reduction is not available in the literature.

Theoretical and Computational Investigations of 2 Ethyl 3 Methylbutanenitrile

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-ethyl-3-methylbutanenitrile (B6149000), such studies would provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would involve determining the molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. This information is crucial for predicting the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. Natural Bond Orbital (NBO) analysis could further elucidate the nature of the chemical bonds, atomic charges, and delocalization of electron density within the molecule.

Table 4.1: Hypothetical Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the ability to donate electrons. | |

| LUMO Energy | Indicates the ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Provides insight into the molecule's polarity. |

Note: The table above is for illustrative purposes only, as specific computational data for this compound is not currently available in the reviewed literature.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various conformations. A comprehensive conformational analysis would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. This process would identify the lowest-energy (most stable) conformations and the energy barriers between them. The resulting potential energy surface would be critical for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, such as the nucleophilic substitution reaction between a suitable alkyl halide and a cyanide salt, or its potential reactions, like hydrolysis or reduction of the nitrile group.

Theoretical calculations could map out the entire reaction pathway, identifying transition states and intermediates. This would provide a detailed, step-by-step understanding of how the reaction proceeds, including the energies of activation, which are crucial for determining reaction rates. For instance, in an S_N2 synthesis, computational modeling could illustrate the backside attack of the cyanide nucleophile and the inversion of stereochemistry at the chiral center.

Structure-Reactivity Relationships: A Computational Perspective

By systematically modifying the structure of this compound and calculating various quantum chemical descriptors, it would be possible to establish structure-reactivity relationships. These descriptors could include atomic charges, frontier molecular orbital energies, and electrostatic potentials. For example, calculations could predict how the addition of electron-withdrawing or electron-donating groups to the molecule would affect the reactivity of the nitrile group. This information would be invaluable for designing new molecules with specific desired properties.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in a mixture with other compounds. MD simulations model the movement of atoms and molecules over time, allowing for the study of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions.

These simulations could be used to predict various bulk properties, including density, viscosity, and diffusion coefficients. Furthermore, MD could be employed to understand how this compound interacts with other molecules, which is crucial for applications in materials science or as a solvent.

Advanced Analytical Methodologies in 2 Ethyl 3 Methylbutanenitrile Research

Spectroscopic Techniques for Mechanistic Elucidation and Complex Mixture Analysis

Spectroscopy is fundamental to the study of 2-Ethyl-3-methylbutanenitrile (B6149000), offering non-destructive ways to probe its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. While standard one-dimensional ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, advanced techniques offer deeper insights into the molecule's connectivity and spatial arrangement.

Two-dimensional NMR experiments are particularly powerful. For instance, Correlation Spectroscopy (COSY) would be used to establish ¹H-¹H coupling relationships, confirming the connectivity between the ethyl and isopropyl-like fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between hydrogen and carbon atoms. These experiments are indispensable for unambiguously assigning all proton and carbon signals, especially in a molecule with several similar alkyl groups.

| Atom Position (Structure: CH₃¹-CH₂²-CH³(C⁴≡N)-CH⁵(CH₃⁶)CH₃⁷) | Technique | Predicted Chemical Shift (ppm) | Splitting Pattern (for ¹H NMR) |

|---|---|---|---|

| C¹ (and attached H) | ¹H NMR | ~0.9-1.1 | Triplet |

| C² (and attached H) | ¹H NMR | ~1.5-1.7 | Multiplet |

| C³ (and attached H) | ¹H NMR | ~2.3-2.5 | Multiplet |

| C⁵ (and attached H) | ¹H NMR | ~1.8-2.0 | Multiplet |

| C⁶/C⁷ (and attached H) | ¹H NMR | ~1.0-1.2 | Doublet |

| C⁴ (Nitrile Carbon) | ¹³C NMR | ~118-122 | N/A |

| C³ | ¹³C NMR | ~45-50 | N/A |

| C⁵ | ¹³C NMR | ~30-35 | N/A |

| C² | ¹³C NMR | ~25-30 | N/A |

| C⁶/C⁷ | ¹³C NMR | ~18-22 | N/A |

| C¹ | ¹³C NMR | ~10-15 | N/A |

Note: Predicted values are estimates based on standard chemical shift ranges for similar functional groups.

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are rapid and non-destructive methods for identifying the functional groups present in a molecule. labmanager.com For this compound, these techniques provide a distinct molecular "fingerprint". frontiersin.org

FTIR spectroscopy measures the absorption of infrared light by specific molecular bonds as they vibrate. labmanager.com The most characteristic absorption for this compound would be the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, medium-intensity peak in a relatively clean region of the spectrum. Additionally, various C-H stretching and bending vibrations from the ethyl and methyl groups would be prominent.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR. labmanager.com The C≡N bond, being highly polarizable, typically yields a strong Raman signal. The symmetric vibrations of the carbon backbone are also often more active in Raman than in IR, providing additional structural information. sci-hub.se

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| -C≡N (Nitrile) | Stretching | 2260-2240 | Medium, Sharp | Strong |

| -CH₃, -CH₂ (Alkyl) | C-H Stretching | 2960-2850 | Strong | Strong |

| -CH₃ (Alkyl) | C-H Bending (Asymmetric) | ~1465 | Medium | Medium |

| -CH₂ (Alkyl) | C-H Bending (Scissoring) | ~1450 | Medium | Medium |

| -CH(CH₃)₂ (Isopropyl-like) | C-H Bending | ~1385 and ~1370 | Medium-Strong (split peak) | Medium |

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. durham.ac.uk In the context of this compound research, MS is invaluable for monitoring the progress of a chemical synthesis in real-time and for confirming the identity of the final product. durham.ac.ukresearchgate.net

By coupling a mass spectrometer to a reaction vessel, researchers can track the disappearance of reactants and the appearance of the product ion corresponding to this compound (C₇H₁₃N, monoisotopic mass ≈ 111.10 Da). uni.lunih.gov Analysis of the fragmentation pattern, typically generated by techniques like Electron Ionization (EI), can further confirm the structure. For this compound, characteristic fragments would arise from the cleavage of the C-C bonds, such as the loss of an ethyl radical (•CH₂CH₃) or an isopropyl radical (•CH(CH₃)₂).

| m/z Value (Da) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 111 | [C₇H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 96 | [M - CH₃]⁺ | Loss of a methyl radical |

| 82 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 68 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

Chromatographic Separations for Isolation and Purity Assessment in Synthetic Research

Chromatography is an essential technique for the separation, isolation, and purification of compounds from a mixture. For synthetic research involving this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used to assess the purity of the final product and to isolate it from unreacted starting materials or byproducts.

Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The purity is determined by the percentage of the total peak area that corresponds to the product's retention time.

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. While less common for simple, volatile nitriles, it can be employed using normal-phase (for polarity-based separation) or reverse-phase chromatography, particularly for less volatile derivatives or if the reaction mixture contains non-volatile impurities.

The choice of column and conditions is critical for achieving good separation. For GC, a non-polar or mid-polar column (e.g., polysiloxane-based) would be appropriate. Purity is typically quantified by integrating the peak area of the analyte and expressing it as a percentage of the total area of all detected peaks.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS in complex reaction mixtures)

Hyphenated techniques, which couple a separation method with a detection method, offer a powerful approach for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is the quintessential example and is extensively used in the analysis of reaction mixtures from nitrile synthesis. jmchemsci.comau.dk

In a GC-MS system, the GC column separates the individual components of the mixture, which then enter the mass spectrometer for detection and identification. jmchemsci.com This provides two orthogonal pieces of information for each component: its retention time from the GC and its mass spectrum from the MS. This dual identification provides a very high level of confidence in identifying this compound, even in the presence of isomers or structurally similar byproducts that might have similar retention times or mass spectra alone.

Emerging Analytical Tools for Nitrile Compounds (e.g., Ion Mobility Spectrometry for predicted collision cross sections)

Emerging analytical techniques are providing new dimensions for molecular characterization. Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), is a gas-phase electrophoretic technique that separates ions based on their size, shape, and charge. nih.govresearchgate.net This technique introduces a new parameter for identification: the rotationally averaged Collision Cross Section (CCS). nih.govchromatographyonline.com The CCS is a physicochemical property that reflects the shape of the ion in the gas phase. nih.gov

For compounds like this compound, the CCS value provides an additional, independent identifier alongside retention time and m/z, increasing the confidence of identification in complex analyses. chromatographyonline.comlcms.cz Databases and computational tools can predict CCS values for various ion adducts, which can then be compared to experimental results. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 112.11208 | 123.8 |

| [M+Na]⁺ | 134.09402 | 132.2 |

| [M+K]⁺ | 150.06796 | 132.2 |

| [M+NH₄]⁺ | 129.13862 | 144.6 |

| [M-H]⁻ | 110.09752 | 124.8 |

| [M+HCOO]⁻ | 156.10300 | 142.2 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Applications of 2 Ethyl 3 Methylbutanenitrile As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

There is no specific information available in scientific literature detailing the role of 2-Ethyl-3-methylbutanenitrile (B6149000) in the synthesis of complex organic molecules. While branched alkyl nitriles can serve as precursors for introducing specific alkyl chains and functional groups into larger molecules, dedicated studies involving this particular compound are not reported.

Precursor in Polymer Chemistry and Material Science Research

Information regarding the use of this compound as a precursor in polymer chemistry and material science research is not available in the public domain. The potential for the nitrile group to be involved in polymerization reactions or for the molecule to act as a building block for functional polymers has not been explored in documented research.

Intermediate in Agrochemical and Specialty Chemical Synthesis

There are no specific, publicly accessible research findings or patents that identify this compound as an intermediate in the synthesis of agrochemicals or specialty chemicals. The value of many nitriles in these fields lies in their role as precursors to biologically active heterocyclic compounds or other complex structures. However, the application of this compound for these purposes is not documented.

Bio-inspired Synthesis and Biomolecule Analogues (focus on synthetic strategy)

No documented research exists on the application of this compound in bio-inspired synthesis or in the creation of biomolecule analogues. Synthetic strategies in this area often rely on building blocks that can mimic the structure or function of natural molecules, but there is no indication in the available literature that this compound has been utilized in this capacity.

Interactions with Biological Systems: Mechanistic Research

Investigation of Biochemical Transformations and Metabolic Pathways

While specific metabolic pathways for 2-Ethyl-3-methylbutanenitrile (B6149000) have not been explicitly detailed in the available literature, the biotransformation of nitriles in microorganisms is a well-established field. The primary routes of nitrile metabolism involve enzymatic hydrolysis to either amides and subsequently to carboxylic acids, or directly to carboxylic acids.

Microorganisms, particularly those from the genus Rhodococcus, are known for their robust nitrile-metabolizing capabilities. nih.govresearchgate.netnih.govuct.ac.za These bacteria possess enzymes that can act on a wide array of nitrile compounds, including aliphatic and aromatic nitriles. nih.govuct.ac.za Given the structure of this compound, it is plausible that its biochemical transformation follows these established pathways. The expected metabolic products would be 2-ethyl-3-methylbutanamide and 2-ethyl-3-methylbutanoic acid.

The general metabolic pathways for nitriles in microorganisms are summarized below:

| Pathway | Intermediate | Final Product |

| Nitrile Hydratase/Amidase | Amide | Carboxylic Acid |

| Nitrilase | None | Carboxylic Acid |

Enzymatic Biocatalysis for Nitrile Hydrolysis and Reduction

The enzymatic conversion of nitriles is a significant area of research due to its applications in green chemistry and bioremediation. The two key enzyme systems involved in the hydrolysis of nitriles are nitrile hydratases and nitrilases. nih.gov

Nitrile Hydratase and Amidase System: This is a two-step pathway.

Nitrile Hydratase (NHase): This enzyme catalyzes the hydration of the nitrile group (-C≡N) to an amide group (-CONH₂). For this compound, this reaction would yield 2-ethyl-3-methylbutanamide.

Amidase: The resulting amide is then hydrolyzed by an amidase to the corresponding carboxylic acid (2-ethyl-3-methylbutanoic acid) and ammonia (B1221849).

Rhodococcus species are well-documented to contain both nitrile hydratase and amidase activities, often with multiple forms of each enzyme. nih.govnih.gov The substrate specificity of these enzymes can be influenced by steric and electronic factors of the nitrile compound. scispace.com For branched aliphatic nitriles, the efficiency of these enzymes can vary.

Nitrilase System: This pathway involves a single enzyme.

Nitrilase: This enzyme directly hydrolyzes the nitrile group to a carboxylic acid and ammonia, without the formation of an amide intermediate. nih.gov

The choice of metabolic route between the nitrile hydratase/amidase system and the nitrilase pathway is dependent on the specific microorganism and the structure of the nitrile substrate. nih.gov Some rhodococci have been found to possess both types of enzyme systems. nih.gov

The following table outlines the key enzymes and their expected action on this compound:

| Enzyme | Action | Substrate | Product(s) |

| Nitrile Hydratase | Hydration | This compound | 2-Ethyl-3-methylbutanamide |

| Amidase | Hydrolysis | 2-Ethyl-3-methylbutanamide | 2-Ethyl-3-methylbutanoic acid + Ammonia |

| Nitrilase | Hydrolysis | This compound | 2-Ethyl-3-methylbutanoic acid + Ammonia |

Role as a Metabolite or Intermediate in Specific Biotransformations (e.g., related branched-chain compounds)

There is no direct evidence in the reviewed literature to suggest that this compound is a naturally occurring metabolite or a key intermediate in major, well-defined biotransformation pathways of other compounds. However, its structural similarity to other branched-chain compounds suggests potential connections.

For instance, the corresponding carboxylic acid, 2-ethyl-3-methylbutanoic acid, is structurally related to intermediates in the biosynthesis of branched-chain amino acids like valine. cymitquimica.com It is conceivable that this compound could be an intermediate in the degradation of more complex, synthetic, or naturally occurring branched-chain compounds that possess a nitrile functional group. In such a hypothetical pathway, the nitrile could be formed and subsequently hydrolyzed as part of a detoxification or catabolic sequence.

The biotransformation of nitriles is a critical process for microorganisms to utilize these compounds as carbon and/or nitrogen sources. nih.govresearchgate.net Therefore, in an environment containing this nitrile, microorganisms possessing the appropriate enzymes would likely metabolize it, making it a transient intermediate in their metabolic activities.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for 2-Ethyl-3-methylbutanenitrile (B6149000) and its Analogues

Traditional nitrile synthesis often involves hazardous reagents like cyanide. chemeurope.comresearchgate.net Modern research is focused on developing safer and more efficient alternatives. researchgate.netnih.gov A promising frontier is the use of biocatalytic and chemoenzymatic cascades. chemeurope.cominnovations-report.com For instance, a cyanide-free process has been developed using a two-enzyme system that converts carboxylic acids into nitriles at room temperature, reducing energy consumption and harmful waste. chemeurope.cominnovations-report.com This method starts with materials like fatty acids from plant oils or lignin, which are converted to an aldehyde, then to a stable oxime, and finally dehydrated to the nitrile using an aldoxime dehydratase enzyme. chemeurope.cominnovations-report.com

Another green approach involves the use of ionic liquids as catalysts to produce nitriles from biomass-derived aldehydes and hydroxylamine (B1172632) hydrochloride. acs.org This strategy has shown high yields (66-99%) for various aldehydes under metal- and cyano-free conditions. acs.org Such methodologies could be adapted for the synthesis of this compound, offering a more sustainable production pathway. acs.org Furthermore, new methods are being explored for creating substituted nitriles, including the chelation-controlled conjugate addition-alkylation to generate complex tri- and tetra-substituted alkenenitriles, which are otherwise difficult to synthesize. duq.edu

Table 1: Comparison of Modern Nitrile Synthesis Methodologies

| Methodology | Key Features | Potential Advantages for this compound |

|---|---|---|

| Biocatalytic Process | Uses enzymes (e.g., carboxylate reductase, aldoxime dehydratase) to replace toxic cyanides. chemeurope.cominnovations-report.com | Environmentally friendly, operates at room temperature, produces less waste. chemeurope.com |

| Ionic Liquid Catalysis | Employs simple ionic liquids for domino-type multi-interaction synergetic catalysis from aldehydes. acs.org | Green, simple, efficient, and avoids the use of metal, sulfur, or cyano reagents. acs.org |

| Photochemical Synthesis | Uses a light source and a copper catalyst for the cyanation of alkyl halides. organic-chemistry.org | Mild conditions, avoids harsh reagents. organic-chemistry.org |

| Dehydrogenation Cascade | Catalytic CuI, bpy, and TEMPO mediate the synthesis from alcohols and aqueous ammonia (B1221849). organic-chemistry.org | Direct conversion from readily available alcohols. organic-chemistry.org |

Exploration of Advanced Catalytic Systems for Nitrile Transformations

The nitrile group is a versatile functional group that can be transformed into amines, amides, and carboxylic acids, making it a valuable intermediate in organic synthesis. rug.nlnih.gov Research into advanced catalytic systems aims to make these transformations more efficient and selective. Metal pincer complexes, for example, have shown great promise in catalyzing a variety of nitrile reactions under mild conditions. rug.nlrug.nl These catalysts can facilitate the selective hydrogenation of nitriles to primary amines. rug.nlacs.org

Coordination of an aliphatic nitrile to the metal center of a pincer complex can increase the acidity of the α-proton, enabling subsequent carbon-carbon coupling reactions. rug.nlrug.nl Pyridine-based metal pincer complexes can operate through novel mechanisms involving metal-ligand cooperation, allowing for cycloaddition reactions with the nitrile. rug.nlrug.nl Additionally, earth-abundant metals like cobalt are being used to develop new catalysts for nitrile transformations. acs.org A cobalt/tetraphosphine complex, for instance, has been successfully used for the hydrogenative transformation of nitriles into primary amines. acs.org These advanced systems could offer precise control over reactions involving this compound, enabling its efficient conversion into a range of valuable derivatives.

Nitrilases are another important class of catalysts that convert nitriles directly into carboxylic acids and ammonia in an eco-friendly manner. nih.govnih.gov While highly specific, recent studies have shown that some nitrilases exhibit catalytic promiscuity, also producing amides. nih.gov Precisely regulating these catalytic pathways could broaden the application of nitrilases, providing new biosynthetic routes to high-value amides from nitrile precursors. nih.gov

Integration of Machine Learning and Artificial Intelligence in Nitrile Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, capable of accelerating discovery and optimizing processes. sciencedaily.comyoutube.com In nitrile chemistry, ML algorithms are being used to classify enzymes, such as distinguishing between aliphatic and aromatic nitrilases based on their amino acid sequences. nih.gov This approach has achieved high accuracy and can help in selecting the right biocatalyst for a specific nitrile transformation. nih.gov

ML models are also being developed to simulate complex chemical reactions and predict their outcomes with high accuracy and low computational cost. sciencedaily.com A general reactive machine learning potential, ANI-1xnr, can simulate reactions for materials containing carbon, hydrogen, nitrogen, and oxygen, offering a significant speed increase over traditional quantum mechanics models. sciencedaily.com Such tools could be used to investigate reaction mechanisms, predict energetics, and optimize reaction conditions for the synthesis and transformation of this compound. sciencedaily.comyoutube.com By leveraging large datasets, ML can help identify novel reaction pathways and design new catalysts, ultimately reducing the time and resources required for experimental work. youtube.com

Sustainable and Circular Economy Approaches in the Production and Utilization of this compound

Sustainability is a key driver in modern chemical manufacturing. For nitriles, this involves developing greener production methods and establishing circular economy models for nitrile-based products. sspseals.com The production of nitrile rubber, for example, is energy-intensive and relies on non-renewable petrochemicals. sspseals.com Efforts are underway to develop cleaner production technologies, incorporate bio-based fillers, and design products for longer lifecycles. sspseals.com

For a compound like this compound, sustainable production could involve sourcing starting materials from renewable biomass, as seen in methods using plant oils or lignin. chemeurope.comacs.org This reduces the reliance on fossil fuels and aligns with green chemistry principles.

In terms of a circular economy, the focus is on recycling and upcycling waste from nitrile-containing products. While recycling the cross-linked structure of nitrile rubber is challenging, research is exploring the utilization of waste nitrile gloves as a component blended with natural rubber to create new materials. researchgate.netmdpi.com Other approaches like pyrolysis can convert nitrile butadiene rubber (NBR) waste into valuable byproducts like oils, gases, and carbon black, providing a cleaner alternative to incineration and contributing to a circular economy. mdpi.com While this compound itself is a small molecule, applying these lifecycle principles to its production and any subsequent polymers or products is a crucial area for future research. This includes designing processes that minimize waste and developing methods to recover and reuse materials. veterinarysustainabilityalliance.org

Expanding the Scope of Applications in Niche Chemical Research Areas

The unique branched structure of this compound makes it an interesting building block for various niche applications. The nitrile functional group is of immense importance in organic synthesis due to its ability to be transformed into other key functional groups and its participation in various cycloaddition and C-H functionalization reactions. nih.gov

The versatility of nitriles allows them to serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nih.govresearchgate.net In drug design, the nitrile group can act as a bioisostere for other functional groups, modulate physicochemical properties to improve bioavailability, and enhance binding affinity to target proteins through various interactions. researchgate.net The specific stereochemistry and substitution pattern of this compound could be leveraged to synthesize complex chiral molecules for medicinal chemistry.

Furthermore, the reactivity of the nitrile group allows for its use in constructing carbo- and heterocyclic compounds, which are foundational structures in many biologically active molecules. nih.gov Research could explore the use of this compound as a precursor for novel ligands in catalysis or as a monomer for specialty polymers with unique thermal or mechanical properties. Its role as a radical acceptor in cascade strategies could also be investigated to generate a wide array of functionalized molecules. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-Ethyl-3-methylbutanenitrile in a laboratory setting?

Methodological Answer: The synthesis of branched nitriles like this compound typically involves nucleophilic substitution or cyanation reactions. For example:

- Knoevenagel condensation : Reacting aldehydes with active methylene nitriles in the presence of a base catalyst (e.g., piperidine) .

- Hydrocyanation : Addition of hydrogen cyanide (HCN) to unsaturated precursors (e.g., alkenes) using transition-metal catalysts like nickel complexes.

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purify via fractional distillation or column chromatography.

Table 1 : Example Synthetic Routes for Branched Nitriles

| Method | Reagents/Catalysts | Yield Range | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde, Malononitrile, Piperidine | 60–75% | |

| Hydrocyanation | HCN, Ni(0) Catalyst | 50–65% | General Method |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect the nitrile group’s C≡N stretch (~2240–2260 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 111 for C₇H₁₁N) and fragmentation patterns.

Validation : Compare experimental data with PubChem or Reaxys entries for analogous nitriles .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved under varying catalytic conditions?

Methodological Answer : Contradictions often arise from differences in reaction parameters (e.g., catalyst loading, solvent polarity). To address this:

Design a DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst type, solvent) and analyze yield trends .

Kinetic Studies : Use in-situ IR or GC-MS to monitor intermediate formation and identify rate-limiting steps.

Statistical Analysis : Apply ANOVA to determine significant variables and optimize conditions .

Q. Example Workflow :

- Step 1 : Screen catalysts (e.g., Ni, Pd, organocatalysts) in polar vs. nonpolar solvents.

- Step 2 : Use multivariate regression to model yield vs. parameters.

Q. What computational approaches predict the reactivity of this compound in multi-step synthetic pathways?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Retrosynthetic Analysis : Use AI-driven tools (e.g., Pistachio, Reaxys) to propose feasible routes and intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects and transition states for key reactions.

Table 2 : Computational Parameters for Reactivity Prediction

| Parameter | Tool/Software | Output Metrics |

|---|---|---|

| HOMO/LUMO Energy Gap | Gaussian, ORCA | Reactivity Index |

| Retrosynthetic Pathways | Reaxys, Pistachio | Route Feasibility Score |

Q. How can researchers address discrepancies in spectroscopic data for structurally similar nitriles like this compound?

Methodological Answer : Discrepancies may arise from impurities or stereoelectronic effects. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- High-Resolution MS (HRMS) : Confirm molecular formula accuracy.

- Cross-Validation : Compare with crystallographic data (if available) or literature analogs .

Case Study : For 2-(4-chlorophenyl)-3-methylbutanenitrile, crystallographic analysis resolved ambiguities in substituent positioning .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors (potential cyanide precursors) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate decontamination with water for skin contact; seek medical attention if ingested .

Table 3 : Hazard Profile of Analogous Nitriles

| Compound | CAS Number | Hazard Class | Reference |

|---|---|---|---|

| 2-Methyl-3-butenenitrile | 16529-56-9 | Acute Toxicity | |

| Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate | 816-22-8 | Irritant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.